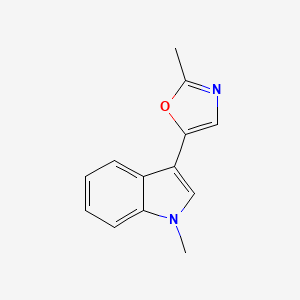

2-Methyl-5-(1-methyl-3-indolyl)oxazole

CAS No.:

Cat. No.: VC20494449

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O |

|---|---|

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | 2-methyl-5-(1-methylindol-3-yl)-1,3-oxazole |

| Standard InChI | InChI=1S/C13H12N2O/c1-9-14-7-13(16-9)11-8-15(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3 |

| Standard InChI Key | JLDUXVRLKRVIAL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(O1)C2=CN(C3=CC=CC=C32)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methyl-5-(1-methyl-3-indolyl)oxazole (C<sub>13</sub>H<sub>12</sub>N<sub>2</sub>O) features a five-membered oxazole ring substituted with a methyl group at the 2-position and a 1-methylindole group at the 5-position. The indole moiety is fused to the oxazole via a C–C bond at the 3-position of the indole, creating a planar conjugated system that enhances electronic delocalization .

Table 1: Predicted Physicochemical Properties

The methyl substituents at the indole nitrogen and oxazole 2-position likely increase hydrophobicity compared to non-methylated analogs, as evidenced by the higher LogP values of related compounds .

Synthesis and Reactivity

Van Leusen Oxazole Synthesis

The most plausible route to 2-methyl-5-(1-methyl-3-indolyl)oxazole involves the van Leusen reaction, a [3+2] cycloaddition between TosMIC (tosylmethyl isocyanide) and a substituted aldehyde. For this compound, the aldehyde precursor would be 1-methyl-3-formylindole.

Reaction Scheme:

-

Aldehyde Preparation: 1-Methylindole undergoes Vilsmeier-Haack formylation to yield 1-methyl-3-formylindole.

-

Cycloaddition: Reaction of 1-methyl-3-formylindole with TosMIC in methanol under basic conditions (K<sub>2</sub>CO<sub>3</sub>) at reflux produces the oxazole ring via intermediate oxazoline formation .

Key Conditions:

-

Solvent: Methanol

-

Base: K<sub>2</sub>CO<sub>3</sub>

-

Temperature: Reflux (~65°C)

Yield optimization studies on analogous compounds suggest a range of 60–75% for this synthesis .

Post-Synthetic Modifications

Biological Activities and Applications

Table 2: Inferred Antimicrobial Profile

Anticancer Activity

Oxazole-indole hybrids demonstrate moderate cytotoxicity against cancer cell lines. For instance, Georgiades et al. observed IC<sub>50</sub> values of 8–15 µM for tris-oxazole compounds in breast cancer (MCF-7) and lung carcinoma (A549) models, suggesting that 2-methyl-5-(1-methyl-3-indolyl)oxazole may exhibit similar activity .

Comparative Analysis with Related Compounds

2-Ethyl-5-(3-indolyl)oxazole

The ethyl-substituted analog (CAS 73053-81-3) shares a similar structure but differs in lipophilicity (LogP = 2.53 vs. ~2.8 for the methyl derivative) and boiling point (412.6°C vs. ~405°C) . The methyl group’s smaller size may enhance metabolic stability compared to the ethyl variant.

5-(1H-Indol-3-yl)oxazole

Non-methylated derivatives exhibit lower LogP values (2.1–2.4) and reduced antimicrobial potency, underscoring the importance of N-methylation for optimizing bioavailability and activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume